

4'-fluoro Diazepam CAS number and molecular formula

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Compound of Interest

Compound Name: 4'-fluoro Diazepam

Cat. No.: B10830449

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In-Depth Technical Guide: 4'-fluoro Diazepam

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

CAS Number: 52357-79-6[1]

Molecular Formula: C₁₆H₁₂ClFN₂O[1]

This document provides a comprehensive overview of **4'-fluoro Diazepam**, a fluorinated analog of Diazepam. It is intended to serve as a technical resource, consolidating available data on its chemical properties, synthesis, analytical methodologies, and pharmacological activity.

Physicochemical Properties

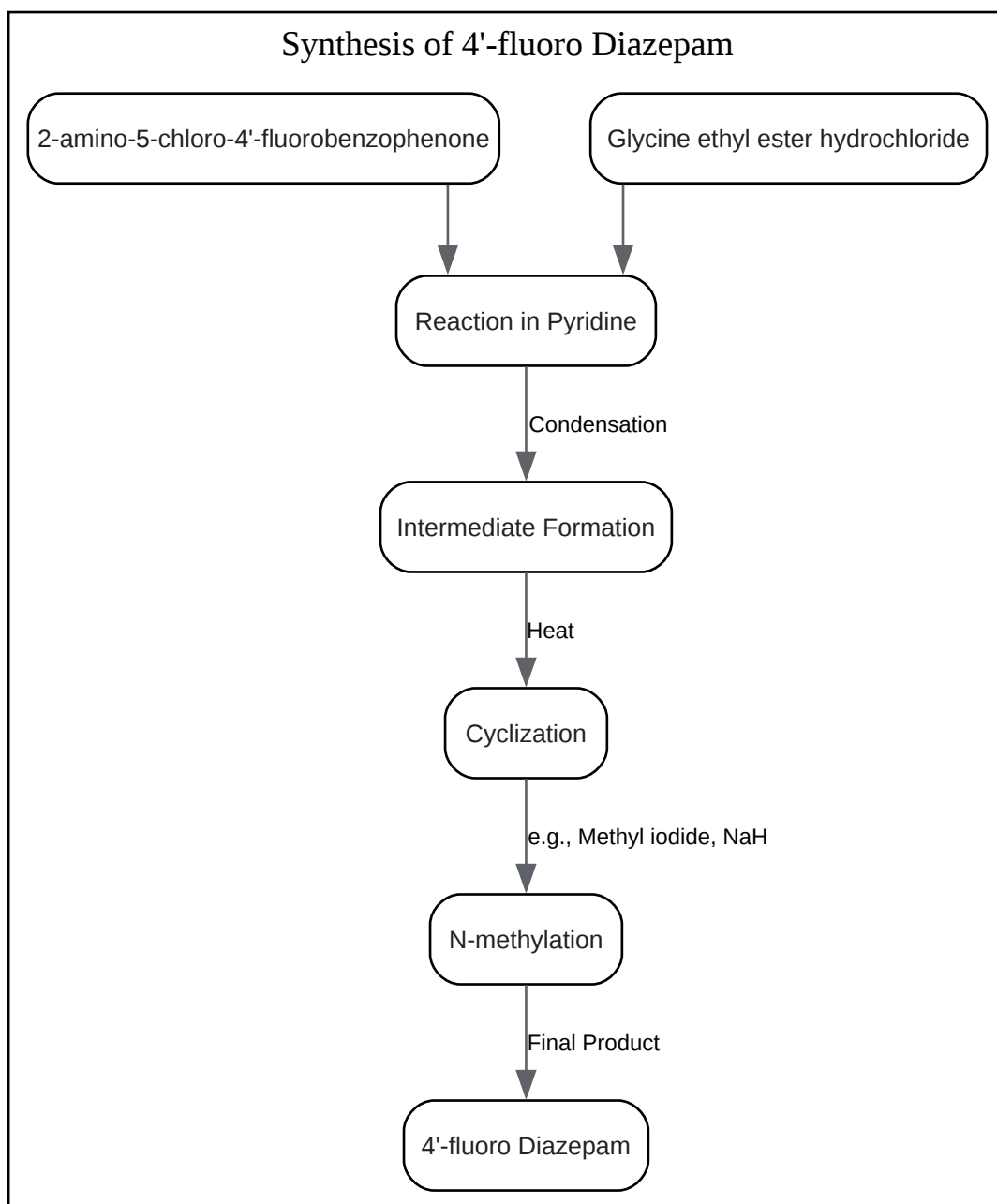
Property	Value	Source
Molecular Weight	302.7 g/mol	[1]
Formal Name	7-chloro-5-(4-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one	[1]
Solubility	DMF: 12 mg/ml, Slightly soluble in DMSO and Ethanol	[1]
SMILES	<chem>CN1C(=O)CN=C(C2=C1C=C(Cl)C=C2)C3=CC=C(F)C=C3</chem>	
InChI	InChI=1S/C16H12ClFN2O/c1-20-14-7-4-11(17)8-13(14)16(19-9-15(20)21)10-2-5-12(18)6-3-10/h2-8H,9H2,1H3	[1]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **4'-fluoro Diazepam** is not readily available in publicly accessible literature, its synthesis would follow the general principles of 1,4-benzodiazepine synthesis. A plausible synthetic approach is outlined below, based on established methods for similar analogs.

Conceptual Synthetic Workflow

The synthesis of **4'-fluoro Diazepam** would likely involve the reaction of a 2-amino-5-chlorobenzophenone derivative with a glycine equivalent, followed by cyclization and N-methylation.



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Caption: Conceptual synthetic workflow for **4'-fluoro Diazepam**.

Experimental Protocols

General Analytical Methods

The following are general protocols for the analysis of benzodiazepines that can be adapted for **4'-fluoro Diazepam**.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio may need to be optimized.
- Detection: UV detection at a wavelength of approximately 230-254 nm.
- Flow Rate: Typically 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Derivatization may be necessary to improve volatility and thermal stability.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Ionization: Electron Ionization (EI) at 70 eV.
- Detection: Mass spectrometer scanning a relevant mass range.

Pharmacological Activity

4'-fluoro Diazepam is categorized as an analytical reference standard and is noted to possess anticonvulsant activity in mice.^[1] However, it is also reported to have minimal biological activity compared to Diazepam.^[2]

Anticonvulsant Activity Data

The primary data regarding the anticonvulsant activity of **4'-fluoro Diazepam** comes from a study by Sternbach et al. (1974).^[1] The following table summarizes the reported activity.

Compound	Anticonvulsant Activity (Metrazol test, mice, mg/kg) - ED ₅₀
Diazepam	0.5
4'-fluoro Diazepam	10

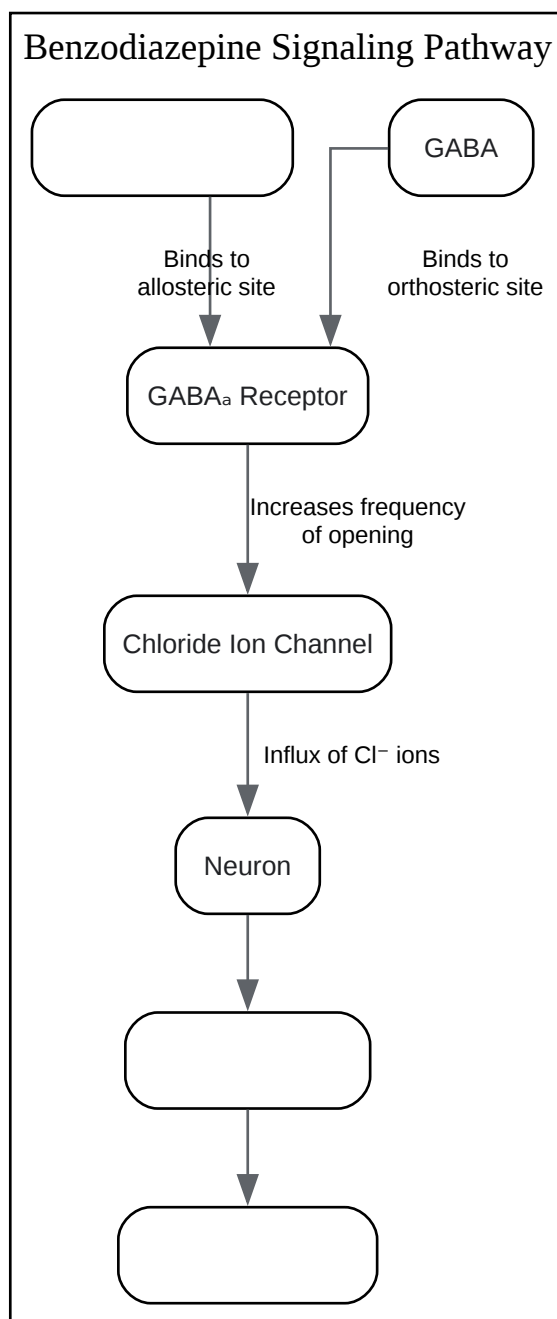
Experimental Protocol for Anticonvulsant Screening (Metrazol Test)

The following is a generalized protocol based on standard methods for assessing anticonvulsant activity.

- **Animals:** Male mice are typically used.
- **Drug Administration:** The test compound (**4'-fluoro Diazepam**) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- **Induction of Seizures:** After a set period (e.g., 30-60 minutes), a convulsant agent such as pentylenetetrazol (Metrazol) is administered subcutaneously.
- **Observation:** The animals are observed for a defined period for the presence or absence of clonic and tonic seizures.
- **Data Analysis:** The dose of the test compound that protects 50% of the animals from seizures (ED₅₀) is calculated using statistical methods.

Signaling Pathway

The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA_A) receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines act as positive allosteric modulators of the GABA_A receptor.



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Caption: Mechanism of action of benzodiazepines at the GABA_A receptor.

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References

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